4-(4-Acetamidobenzenesulfonamido)butanoic acid
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Overview
Description
4-(4-Acetamidobenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C12H16N2O5S. It is known for its applications in pharmaceutical testing and research. This compound is characterized by the presence of an acetamido group, a benzenesulfonamido group, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidobenzenesulfonamido)butanoic acid typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with butanoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamido linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The acetamido and sulfonamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetamidobenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 4-(4-Acetamidobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and sulfonamido groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: Lacks the butanoic acid moiety, making it less versatile in certain reactions.
4-(4-Acetamidophenylsulfonamido)butanoic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-(4-Acetamidobenzenesulfonamido)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[(4-acetamidophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(18,19)13-8-2-3-12(16)17/h4-7,13H,2-3,8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVNEDIUOZRZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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